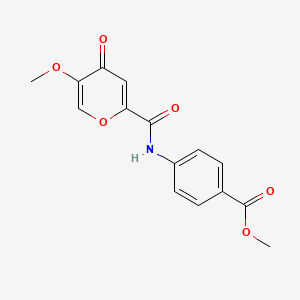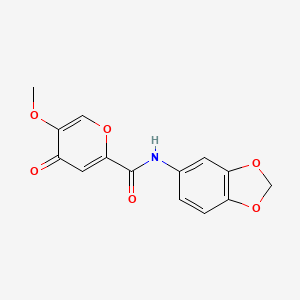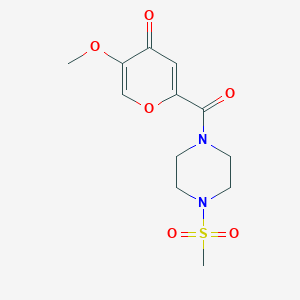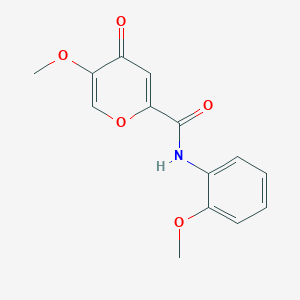![molecular formula C18H20N2O5 B6558719 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one CAS No. 1040661-83-3](/img/structure/B6558719.png)
5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one (MMPPC) is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. MMPPC is an aromatic heterocyclic compound that is structurally related to pyrrole and pyridine. It has been used as a research tool to investigate the effects of various compounds on the body and to study the mechanisms of action of various drugs. MMPPC has been used in a variety of research applications, including drug metabolism, pharmacokinetics, and drug-drug interactions.
科学的研究の応用
5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has been used in a variety of scientific research applications, including drug metabolism, pharmacokinetics, and drug-drug interactions. In drug metabolism studies, 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has been used to investigate the effects of various compounds on the body, as well as to study the mechanisms of action of various drugs. In pharmacokinetics studies, 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has been used to study the absorption, distribution, metabolism, and excretion of drugs in the body. In drug-drug interaction studies, 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has been used to investigate the effects of various drugs on each other.
作用機序
5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one is believed to act as an inhibitor of the enzyme CYP3A4, which is responsible for the metabolism of many drugs. By inhibiting CYP3A4, 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one is believed to slow down the metabolism of drugs, leading to an increased concentration of the drug in the body. 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one is also believed to act as a competitive inhibitor of other CYP enzymes, such as CYP2C9 and CYP2D6, which are involved in the metabolism of other drugs.
Biochemical and Physiological Effects
5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has been shown to have a number of biochemical and physiological effects on the body. In animal studies, 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has been shown to decrease the activity of CYP3A4, leading to an increased concentration of drugs in the body. 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has also been shown to decrease the activity of other CYP enzymes, leading to an increased concentration of drugs in the body. In addition, 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has been shown to increase the activity of other enzymes, such as UDP-glucuronosyltransferase (UGT) and glutathione-S-transferase (GST), which are involved in the metabolism of drugs.
実験室実験の利点と制限
The use of 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one in laboratory experiments has several advantages. 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one is relatively easy to synthesize, and is relatively stable in aqueous solutions, making it easy to store and use in experiments. In addition, 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one has been shown to be effective in inhibiting CYP3A4, making it a useful tool for studying drug metabolism. However, there are also some limitations to using 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one in laboratory experiments. 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one is relatively expensive to synthesize, and its effects on other CYP enzymes are not yet fully understood.
将来の方向性
There are a number of potential future directions for research involving 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one. Further research is needed to better understand the effects of 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one on other CYP enzymes, as well as to develop more efficient methods for synthesizing 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one. In addition, research is needed to explore the potential uses of 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one in drug development and drug delivery. Finally, research is needed to investigate the potential toxicological effects of 5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one on the body.
合成法
5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one is synthesized using a four-step reaction sequence involving the condensation of 4-methoxyphenylpiperazine-1-carbonyl chloride with 5-methoxy-2-hydroxy-4H-pyran-4-one in the presence of a base. This reaction is followed by the addition of a base to the resulting product, followed by the addition of a catalyst, and finally the addition of a reducing agent. The reaction sequence yields a product with a yield of approximately 95%.
特性
IUPAC Name |
5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-14-5-3-4-13(10-14)19-6-8-20(9-7-19)18(22)16-11-15(21)17(24-2)12-25-16/h3-5,10-12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIRMCNJNSNQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one](/img/structure/B6558639.png)
![5-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558649.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558654.png)
![5-methoxy-4-oxo-N-[4-(propan-2-yl)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558664.png)









